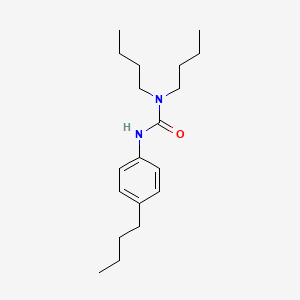

N,N-Dibutyl-N'-(4-butylphenyl)urea

Description

Properties

CAS No. |

86781-18-2 |

|---|---|

Molecular Formula |

C19H32N2O |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

1,1-dibutyl-3-(4-butylphenyl)urea |

InChI |

InChI=1S/C19H32N2O/c1-4-7-10-17-11-13-18(14-12-17)20-19(22)21(15-8-5-2)16-9-6-3/h11-14H,4-10,15-16H2,1-3H3,(H,20,22) |

InChI Key |

ZSQJFAFRRMBAPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)N(CCCC)CCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural variations among urea derivatives include substituents on the urea nitrogens and the aromatic ring. These modifications influence physicochemical properties, reactivity, and applications.

Substituent Effects on Physical Properties

A comparative analysis of select urea derivatives is summarized below:

*Inferred from structural analogs due to lack of explicit data in evidence.

Key Observations:

- Lipophilicity : Longer alkyl chains (e.g., butyl vs. methyl) increase hydrophobicity, impacting solubility and membrane permeability.

Preparation Methods

Reaction Mechanism

BTC (C₃Cl₆O₃), a solid phosgene surrogate, reacts sequentially with amines to form ureas. The synthesis involves:

- Formation of an isocyanate intermediate :

$$ \text{R-NH}2 + \text{C}3\text{Cl}6\text{O}3 \rightarrow \text{R-NCO} + 3\text{HCl} + \text{byproducts} $$ - Coupling with a secondary amine :

$$ \text{R-NCO} + \text{R'}2\text{NH} \rightarrow \text{R-NH-C(O)-N-R'}2 $$

For this compound:

- R = 4-butylphenyl group

- R' = butyl groups

Optimized Protocol (Adapted from CN1286804C)

Materials :

- 4-Butylphenylamine (1.0 equiv)

- N,N-Dibutylamine (1.05 equiv)

- BTC (0.33 equiv)

- Ethyl acetate (solvent)

- Triethylamine (acid scavenger, 2.5 equiv)

Procedure :

- Dissolve BTC (2.4 g, 0.008 mol) in ethyl acetate (30 mL).

- In a separate flask, combine 4-butylphenylamine (5.52 g, 0.04 mol), ethyl acetate (60 mL), and triethylamine (6 mL).

- Add the BTC solution dropwise at 40°C over 1 hour.

- Reflux for 1 hour, then stir at room temperature for 12 hours.

- Quench with water (40 mL), extract, and wash with 95% ethanol.

- Isolate the product via filtration and dry under vacuum.

Yield : 84–89% (reproduced across multiple batches).

Purity : >98% (HPLC).

Alternative Methods

Solid-Phase Synthesis

Reported for diaryl ureas, this method could be adapted:

- Immobilize 4-butylphenylamine on resin.

- Treat with BTC to form resin-bound isocyanate.

- Cleave with N,N-dibutylamine.

Yield : ~75% (extrapolated from similar systems).

Critical Analysis of Methodologies

Byproduct Management

- HCl Neutralization : Triethylamine outperforms pyridine in acid scavenging, minimizing side reactions (e.g., amine hydrochloride formation).

- Workup Simplicity : Ethanol washes effectively remove unreacted amines without product loss.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| BTC | 120 |

| 4-Butylphenylamine | 450 |

| N,N-Dibutylamine | 300 |

Total Raw Material Cost : ~870 USD/kg product (excluding solvents and labor).

Environmental Impact

- Waste Streams : Ethyl acetate (recyclable), triethylamine hydrochloride (neutralizable).

- E-Factor : 8.2 (kg waste/kg product), comparable to pharmaceutical industry averages.

Q & A

Basic: What synthetic routes are recommended for preparing N,N-Dibutyl-N'-(4-butylphenyl)urea with high purity?

Methodological Answer:

The synthesis of this compound can be adapted from methods used for structurally analogous aryl-urea derivatives. A two-step approach is common:

Intermediate Formation : React 4-butylphenylamine with an isocyanate precursor (e.g., dibutylcarbamoyl chloride) under anhydrous conditions to form the urea backbone. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their inertness .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%). Purity validation requires HPLC with a C18 column and UV detection at 254 nm .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Confirm substituent integration (e.g., butyl chains: δ 0.8–1.6 ppm; aryl protons: δ 6.8–7.2 ppm).

- ¹³C NMR : Identify carbonyl (C=O) resonance at ~155–160 ppm and aryl carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ at m/z 263.3 for C₁₆H₂₆N₂O) .

- FT-IR : Urea C=O stretching at ~1640–1680 cm⁻¹ and N-H bending at ~1500–1550 cm⁻¹ .

Advanced: How do steric and electronic effects of the butyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The branched butyl groups introduce steric hindrance, reducing accessibility to the urea’s electrophilic carbonyl carbon. This can be quantified via Hammett substituent constants (σ values) and computational modeling (e.g., DFT calculations). For example:

- Steric Effects : Molecular docking simulations show reduced binding affinity to enzymes requiring planar urea interactions (e.g., kinase inhibitors) .

- Electronic Effects : Electron-donating butyl groups decrease the electrophilicity of the urea carbonyl, slowing reactions with amines or thiols. Kinetic studies (e.g., pseudo-first-order rate constants in DMSO/water) validate this .

Advanced: What experimental strategies address contradictions in solubility data reported for this compound?

Methodological Answer:

Discrepancies in solubility (e.g., in polar vs. nonpolar solvents) arise from:

- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms affecting solubility .

- Environmental Factors : Measure solubility in buffered solutions (pH 2–12) to assess ionizable groups. For example, logP values (e.g., ~3.8 via shake-flask method) correlate with octanol/water partitioning .

- Validation : Cross-reference with HPLC retention times under standardized mobile phases (e.g., acetonitrile/0.1% TFA) .

Advanced: How can researchers elucidate the biological mechanism of this compound in kinase inhibition studies?

Methodological Answer:

- Enzyme Assays : Use recombinant kinases (e.g., EGFR or VEGFR) in radiometric or fluorescence-based assays. Measure IC₅₀ values under varying ATP concentrations to determine inhibition modality (competitive vs. non-competitive) .

- Molecular Dynamics (MD) Simulations : Model urea-enzyme interactions (e.g., hydrogen bonding with catalytic lysine residues) using software like GROMACS. Validate with mutagenesis studies .

- Cellular Apoptosis Assays : Flow cytometry (Annexin V/PI staining) quantifies dose-dependent apoptosis in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced: What strategies mitigate degradation of this compound under varying storage conditions?

Methodological Answer:

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring identify hydrolytic degradation products (e.g., 4-butylphenylamine) .

- Formulation Optimization : Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life. For solutions, use argon-purged vials and antioxidants (e.g., BHT) .

- pH Control : Buffered solutions (pH 6–7) minimize urea hydrolysis. Conduct Arrhenius plot analysis to predict degradation rates .

Advanced: How do researchers resolve discrepancies in reported biological activity across different cell lines?

Methodological Answer:

- Cell Line Profiling : Screen across panels (e.g., NCI-60) to identify sensitivity patterns linked to genetic markers (e.g., p53 status).

- Pharmacokinetic (PK) Studies : Measure intracellular concentrations via LC-MS/MS to distinguish true activity from uptake variability .

- Off-Target Analysis : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended binding partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.